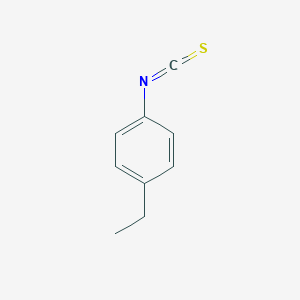

4-Ethylphenyl isothiocyanate

Cat. No. B107687

M. Wt: 163.24 g/mol

InChI Key: XXLWCGRHJFEMQH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04849130

Procedure details

18 g (0.05 moles) 1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane was dissolved in 200 cm3 of benzene and 25 cm3 of hexane. Then 14 cm3 (0.1 mole) of triethylamine and 6 cm3 (0.1 mole) carbon disulphide was added to the solution. The components were well stirred and left in the fridge for 48 hours. A yellow salt triethyloamonium ditiocarbonate was preciptitated and filtered off and then washed with ether. The obtained produce was dissolved in 100 cm3 of chloroform, 10.5 cm3 of triethylamine was added to the solution and after cooling to 0° 7 g (0.075 mole) of ethyl chloroformate was added droppwise to the continuously stirring solution. After an hour 100 cm3 of 3N hydrochloric acid was poured into the reaction mixture, the layers were separated and the chloroform one was washed twice with water and dried MgSO4. After distilling chloroform off the solid residue was crystallized from isopropanol, then twice from n-hexane and once from a composition of methanol-chloroform. 5 g (25% yield) of 1-p'-n-hexylbiphenylyl)-2-(p-isothio-cyanatophenyl)ethane was obtained. The temperatures of phase transition: Cr 56°SB 99.5°N133°I.

[Compound]

Name

1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane

Quantity

18 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.C(=S)=[S:9].ClC(O[CH2:15][CH3:16])=O.Cl.[CH:18]1C=C[CH:21]=[CH:20][CH:19]=1>CCCCCC.C(Cl)(Cl)Cl>[N:3]([C:4]1[CH:5]=[CH:21][C:20]([CH2:15][CH3:16])=[CH:19][CH:18]=1)=[C:6]=[S:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

[Compound]

|

Name

|

1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

Step Four

|

Name

|

|

|

Quantity

|

10.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The components were well stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained produce

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added droppwise to the continuously stirring solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the chloroform one was washed twice with water and dried MgSO4

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After distilling chloroform off the solid residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from isopropanol

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=C=S)C1=CC=C(C=C1)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5 g | |

| YIELD: PERCENTYIELD | 25% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |